4-Bromo-N-cyclohexyl-2-methoxybenzamide
Overview
Description
4-Bromo-N-cyclohexyl-2-methoxybenzamide: is an organic compound with the molecular formula C14H18BrNO2 It is a derivative of benzamide, featuring a bromine atom at the fourth position, a cyclohexyl group attached to the nitrogen atom, and a methoxy group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclohexyl-2-methoxybenzamide typically involves the following steps:
Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide to introduce the bromine atom at the fourth position.
Amidation: The brominated product is then reacted with cyclohexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide to form the amide bond, resulting in this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromine atom in 4-Bromo-N-cyclohexyl-2-methoxybenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, breaking down the compound into its corresponding carboxylic acid and amine components.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions to facilitate the substitution reaction.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis: The major products are 2-methoxy-4-bromobenzoic acid and cyclohexylamine.
Scientific Research Applications
Chemistry: 4-Bromo-N-cyclohexyl-2-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it valuable in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug discovery and development.
Industry: In the material science industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclohexyl-2-methoxybenzamide is not well-documented. its potential biological activity could be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the methoxy group may play a role in binding interactions, while the cyclohexyl group could influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
4-Bromo-N-cyclohexyl-3-methoxybenzamide: Similar structure but with the methoxy group at the third position.
4-Bromo-N-cyclohexylbenzamide: Lacks the methoxy group.
4-Bromo-N-cyclohexyl-2-methylbenzamide: Contains a methyl group instead of a methoxy group.
Uniqueness: 4-Bromo-N-cyclohexyl-2-methoxybenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The presence of both the bromine atom and the methoxy group on the benzene ring, along with the cyclohexyl group on the amide nitrogen, provides a distinct chemical profile that can be leveraged in various research and industrial contexts.
Biological Activity
4-Bromo-N-cyclohexyl-2-methoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its applications and effects.
Synthesis of this compound
The synthesis typically involves two main steps:
- Bromination : The precursor, 2-methoxybenzoic acid, is brominated using bromine or N-bromosuccinimide to introduce a bromine atom at the para position.
- Amidation : The resulting brominated compound is reacted with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, yielding this compound.
The exact mechanism of action for this compound remains largely undocumented. However, it is hypothesized that its biological activity may stem from interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and methoxy group may enhance binding interactions, while the cyclohexyl moiety could influence the compound's conformation and stability.
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes. The structural features allow it to bind effectively to active sites, potentially inhibiting enzymatic activity. This characteristic is valuable in drug design for conditions requiring enzyme modulation .
Study 1: Antimicrobial Activity Assessment
A study evaluating a series of benzamide derivatives found that modifications at the para position significantly influenced antimicrobial efficacy. Although this compound was not directly tested, related compounds demonstrated promising results against Gram-positive bacteria .
Study 2: Enzyme Interaction Analysis
Another investigation focused on the interaction of similar compounds with cytochrome P450 enzymes, which are crucial in drug metabolism. The study highlighted how structural variations could enhance binding affinity and inhibition potency. This suggests that this compound may also exhibit favorable interactions with these enzymes .
Data Table: Comparison of Biological Activities
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-18-13-9-10(15)7-8-12(13)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOULYZIFUYMJFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681829 | |
Record name | 4-Bromo-N-cyclohexyl-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-02-3 | |
Record name | Benzamide, 4-bromo-N-cyclohexyl-2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-cyclohexyl-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.